(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride is a chiral compound belonging to the class of amino acids with a tetrahydrofuran ring structure. It is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and potential applications in pharmaceuticals. This compound is often utilized as an intermediate in the synthesis of various bioactive molecules and has garnered attention for its therapeutic potential.
The synthesis of (3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid hydrochloride can be traced back to methods involving chiral pool synthesis, particularly using L-aspartic acid as a starting material. Various synthetic routes have been developed, emphasizing the importance of stereochemical purity and yield in the production of this compound .
This compound falls under the category of amino acids and their derivatives, specifically those featuring a cyclic structure. It is classified as a secondary amine due to the presence of an amino group attached to the tetrahydrofuran ring.
The synthesis of (3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid hydrochloride typically involves several key steps:
The synthetic pathway often involves the use of various reagents and conditions that optimize yield and purity. For example, hydrogenation under palladium carbon catalysis may be employed to refine the product further .
The molecular structure of (3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid hydrochloride features a tetrahydrofuran ring with an amino group at position 4 and a carboxylic acid at position 3. This configuration contributes to its biological properties.
(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride can participate in various chemical reactions typical for amino acids, including:
The stability and reactivity of this compound make it suitable for further derivatization in synthetic organic chemistry applications .
The mechanism of action for (3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid hydrochloride is closely related to its structural features. The amino group can interact with various biological targets, potentially influencing metabolic pathways or serving as a building block for more complex molecules.
Relevant analyses often include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride has several applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in drug design and development.
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials, ensuring defined stereocenters in the final product. L-Aspartic acid and L-methionine serve as ideal chiral templates for constructing the target tetrahydrofuran amino acid due to their inherent stereochemistry and functional group compatibility.
The L-aspartic acid route typically involves:
Similarly, L-methionine provides a sulfur handle for ring formation. Key steps involve:
Table 1: Chiral Pool Synthesis Performance Metrics
| Chiral Precursor | Key Ring-Forming Step | Overall Yield (%) | Stereoselectivity | Ref. |
|---|---|---|---|---|
| L-Aspartic Acid | Intramolecular lactonization | ~15-20 | >98% e.e. | [1][5] |
| L-Methionine | Sulfoxide displacement | ~18-22 | >98% e.e. | [1] |
| (S)-Pyroglutamic Acid* | N/A (Literature reference) | N/A | >98% d.e./e.e. | [5] |
Note: (S)-Pyroglutamic acid is a common precursor for similar cyclic amino acids, illustrating the chiral pool strategy's robustness [5].
While offering high stereochemical fidelity, these routes often involve multiple steps (typically 5-8), impacting the overall yield (generally 15-25%). Protecting group strategies and the need for selective functional group transformations add complexity. Nevertheless, the guaranteed high e.e. from the natural chiral source makes this approach valuable for producing enantiopure material, particularly for initial pharmacological studies.
Catalytic asymmetric hydrogenation represents a powerful and potentially more atom-economical route, particularly utilizing prochiral dehydro or enol precursors. For the tetrahydrofuran scaffold, hydrazone derivatives of 3-keto-4-aminotetrahydrofuran precursors have emerged as efficient substrates.
The core strategy involves:
This method excels in its potential for high enantioselectivity and catalytic turnover. Research demonstrates that carefully optimized iridium catalysts can achieve e.e. values exceeding 97% for the hydrogenation step. The hydrazone acts as both a directing group and a protecting group, enhancing selectivity. Yields for the hydrogenation step itself can be excellent (>90%), but the overall yield depends on the efficiency of the hydrazone synthesis and cleavage steps. A significant advantage is the potential to access both enantiomers by switching the chiral ligand configuration.
Table 2: Catalytic Asymmetric Hydrogenation Performance
| Substrate Type | Optimal Catalyst System | e.e. (%) | Hydrazone Cleavage Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| (Z)-Hydrazone Enol Ester | Ir-(S)-PHOX | 97-99 | 80-85 | ~70-75 |
| (E)-Hydrazone Ketone | Rh-(R,R)-DuPhos | 90-95 | 75-80 | ~60-65 |
The main challenges lie in synthesizing the geometrically pure (E or Z) hydrazone substrates and developing universally optimal, robust catalysts. Nevertheless, this approach offers a streamlined route to high-value enantiopure building blocks suitable for scale-up with careful process development.
Chemo-enzymatic strategies exploit the exquisite enantioselectivity of enzymes to resolve racemates or enrich enantiomeric mixtures of the tetrahydrofuran amino acid or its precursors. These methods are particularly valuable for purifying the desired (3R,4S)-enantiomer from mixtures generated via non-stereoselective syntheses or racemization-prone intermediates.
Key enzymatic resolutions applied include:
Optimization factors are crucial for success:
While enzymatic resolution inherently sacrifices 50% yield of the desired enantiomer in an ideal case (E=∞), practical E-values exceeding 200 for suitable derivatives enable near-quantitative enantiopurity (>99% e.e.) with yields approaching the theoretical maximum of 50% for the desired enantiomer. Coupling enzymatic resolution with in situ racemization of the undesired enantiomer (dynamic kinetic resolution - DKR) is an advanced strategy to overcome the 50% yield limitation, although its application specifically to this tetrahydrofuran amino acid hydrochloride requires further development. The mild conditions and high selectivity make enzymatic resolution a powerful tool for obtaining research quantities of enantiopure material.
Classical resolution remains a robust and frequently employed method, especially for large-scale production where simplicity and cost-effectiveness are paramount. This approach focuses on separating the racemate of either the final (3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid or a late-stage precursor (like the ester or free acid before final amination) using chiral resolving agents.
The core process involves:1. Formation of Diastereomeric Salts: The racemic acid (or amine) is reacted with a stoichiometric amount of an enantiomerically pure chiral base (or chiral acid), forming a mixture of two diastereomeric salts. Common resolving agents include:* For the Acid: Chiral bases like (1R,2S)-(-)-Ephedrine, Brucine, Cinchonidine, or (S)-1-Phenylethylamine.* For the Amine Precursor (if present): Chiral acids like L-(+)-Tartaric acid (L-TA), D-(-)-Dibenzoyl tartaric acid (L-DBTA or D-DBTA), L-(+)-Camphorsulfonic acid (L-CSA), or (1S)-(-)-Camphanic acid.2. Fractional Crystallization: The diastereomeric salts possess different solubilities in specific solvents (e.g., ethanol, methanol, water, acetone, or mixtures). Based on extensive solubility screening, conditions are found where one diastereomeric salt preferentially crystallizes out of solution, while the other remains largely dissolved.3. Isolation and Liberation: The crystals are isolated by filtration. The pure diastereomeric salt is then decomposed (e.g., by treatment with strong acid or base), liberating the enantiomerically enriched acid or amine.4. Final Conversion to Hydrochloride: The resolved free amino acid is dissolved in a suitable solvent (e.g., water, ethanol, iPrOH) and treated with stoichiometric HCl (aqueous or in dioxane) to precipitate the pure hydrochloride salt [7] [1].
Critical Success Factors:
Table 3: Common Resolving Agents for Tetrahydrofuran Amino Acid Derivatives
| Racemic Compound Type | Chiral Resolving Agent | Typical Solvent | Achievable e.e. (%) | Yield per Cycle (%) |
|---|---|---|---|---|
| Free Acid (Post-synthesis) | (S)-1-Phenylethylamine | Ethanol/Water | >99 | 35-40 |
| Methyl Ester (Precursor) | L-(+)-Tartaric Acid (L-TA) | Methanol | 98 | 30-35 |
| Free Amino Acid (Final) | D-Dibenzoyl Tartaric Acid (D-DBTA) | Acetone | >99 | 38-42 |
The primary advantage of classical resolution is its operational simplicity and scalability using standard crystallization equipment. It avoids the need for expensive chiral catalysts or specialized enzymes. However, its major limitations are the inherent 50% maximum yield per resolution cycle (without racemization and recycling of the undesired enantiomer) and the consumption of stoichiometric amounts of often expensive resolving agents, although efficient recovery and recycling protocols for resolving agents exist. Despite these limitations, classical resolution remains a cornerstone technology in the industrial production of enantiopure amino acids like the target tetrahydrofuran derivative, often providing material with exceptional purity (>99% e.e.) suitable for pharmaceutical applications [7].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5